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molecular formula C11H11N3O B8389891 2-Allyloxy-4-aminoquinazoline

2-Allyloxy-4-aminoquinazoline

Cat. No. B8389891
M. Wt: 201.22 g/mol
InChI Key: SBTBXWPIESXJSW-UHFFFAOYSA-N
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Patent
US04377580

Procedure details

To the solution of sodium metal (0.7 g) in dried allylalcohol (90 ml) was added 4-amino-2-chloroquinazoline (3.5 g) and the mixture was stirred for 5 hours at 100° C. After the resultant mixture was concentrated under reduced pressure, to the residue was added a small volume of water. The aqueous mixture was extracted twice with ethyl acetate. The organic layer was washed with water and with aqueous solution saturated with sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crystalline residue, which was recrystallized from a mixture of ethyl acetate and hexane to give crystalline 2-allyloxy-4-aminoquinazoline (2.8 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5](Cl)[N:4]=1.[CH2:14]([OH:17])[CH:15]=[CH2:16]>>[CH2:14]([O:17][C:5]1[N:4]=[C:3]([NH2:2])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)[CH:15]=[CH2:16] |^1:0|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
3.5 g
Type
reactant
Smiles
NC1=NC(=NC2=CC=CC=C12)Cl
Name
Quantity
90 mL
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the resultant mixture was concentrated under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
was added a small volume of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and with aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)OC1=NC2=CC=CC=C2C(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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